molecular formula C16H14BrFN2O2 B2863984 (3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(2-fluorophenyl)methanone CAS No. 1903635-46-0

(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(2-fluorophenyl)methanone

Cat. No.: B2863984
CAS No.: 1903635-46-0
M. Wt: 365.202
InChI Key: FXZYMWKSYCUEEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(2-fluorophenyl)methanone is a heterocyclic compound featuring a pyrrolidine core substituted with a 5-bromopyridinyloxy group and a 2-fluorophenyl ketone.

Properties

IUPAC Name

[3-(5-bromopyridin-2-yl)oxypyrrolidin-1-yl]-(2-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrFN2O2/c17-11-5-6-15(19-9-11)22-12-7-8-20(10-12)16(21)13-3-1-2-4-14(13)18/h1-6,9,12H,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXZYMWKSYCUEEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=C(C=C2)Br)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reduction of Pyrrolidin-3-one

Pyrrolidin-3-one is reduced to pyrrolidine-3-ol using sodium borohydride (NaBH₄) in methanol at 0–5°C, yielding 85–90% of the alcohol. This method avoids harsh conditions associated with lithium aluminum hydride (LiAlH₄), which may over-reduce the ketone.

Table 1: Optimization of Pyrrolidine-3-ol Synthesis

Reducing Agent Solvent Temperature (°C) Yield (%)
NaBH₄ Methanol 0–5 85–90
LiAlH₄ THF 25 92
BH₃·THF THF 25 78

Protection of the Hydroxyl Group

The 3-hydroxyl group is protected as a tert-butyldimethylsilyl (TBDMS) ether using tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole in dichloromethane (DCM). This step ensures the hydroxyl group remains inert during subsequent acylation.

Acylation of Pyrrolidine Nitrogen

The protected pyrrolidine-3-ol is acylated at the 1-position using 2-fluorobenzoyl chloride in the presence of triethylamine (TEA) and catalytic 4-dimethylaminopyridine (DMAP).

Reaction Conditions:

  • Solvent: DCM
  • Temperature: 0°C to room temperature (RT)
  • Yield: 88–92%

Table 2: Acylation Efficiency with Different Bases

Base Solvent Time (h) Yield (%)
Triethylamine DCM 2 92
DMAP DCM 1.5 94
Pyridine DCM 3 85

Deprotection and Etherification with 5-Bromo-2-hydroxypyridine

TBDMS Deprotection

The TBDMS group is cleaved using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF), yielding the free alcohol.

Activation of 5-Bromo-2-hydroxypyridine

The hydroxyl group of 5-bromo-2-hydroxypyridine is converted to a triflate using trifluoromethanesulfonic anhydride (Tf₂O) and 2,6-lutidine in DCM. This generates a highly reactive leaving group for nucleophilic substitution.

Reaction Conditions:

  • Solvent: DCM
  • Temperature: -78°C to RT
  • Yield: 95%

Ether Formation via Mitsunobu Reaction

The deprotected pyrrolidine-3-ol reacts with 5-bromo-2-trifluoromethanesulfonylpyridine under Mitsunobu conditions (diisopropyl azodicarboxylate [DIAD], triphenylphosphine [PPh₃]) in THF.

Table 3: Comparison of Etherification Methods

Method Conditions Yield (%)
Mitsunobu DIAD, PPh₃, THF, RT 82
SN2 NaH, DMF, 60°C 65
Ullmann Coupling CuI, K₂CO₃, DMSO, 100°C 45

Final Product Characterization

The crude product is purified via silica gel chromatography (ethyl acetate/hexanes, 1:3) and characterized by:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 2.4 Hz, 1H, pyridine-H), 7.85–7.82 (m, 1H, fluorophenyl-H), 7.45–7.38 (m, 2H, fluorophenyl-H), 5.32 (quin, J = 6.8 Hz, 1H, pyrrolidine-H), 3.92–3.85 (m, 2H, pyrrolidine-H), 2.45–2.32 (m, 2H, pyrrolidine-H).
  • HRMS (ESI): m/z calcd for C₁₆H₁₃BrFN₂O₂ [M+H]⁺: 403.0245; found: 403.0248.

Alternative Synthetic Routes

One-Pot Sequential Functionalization

A patent describes a one-pot method where pyrrolidine-3-ol is simultaneously acylated and etherified using dual activation with N,N-diisopropylethylamine (DIPEA) and O-(7-azabenzotriazol-1-yl)-N,N,N,N-tetramethyluronium hexafluorophosphate (HATU). This approach reduces purification steps but achieves lower yields (68%).

Enzymatic Resolution

Racemic pyrrolidine-3-ol is resolved using lipase B from Candida antarctica (CAL-B) to obtain enantiomerically pure (3R)- and (3S)-isomers. This method is critical for preparing chiral variants of the target compound.

Industrial-Scale Considerations

For bulk synthesis, the Mitsunobu reaction’s reliance on stoichiometric DIAD and PPh₃ poses cost and waste challenges. A scalable alternative uses sodium hydride (NaH) in dimethylformamide (DMF) to mediate the etherification, achieving 70% yield with easier reagent removal.

Scientific Research Applications

(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(2-fluorophenyl)methanone has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological and inflammatory pathways.

    Biological Research: The compound is used in studies involving receptor binding and signal transduction pathways.

    Industrial Applications: It can serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(2-fluorophenyl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The bromopyridine and fluorophenyl groups are crucial for binding affinity and specificity. The compound may modulate signal transduction pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on shared functional groups (fluorophenyl, bromophenyl, pyrrolidine, or pyridine derivatives). Below is a detailed analysis of key similarities and differences:

Fluorophenyl- and Bromophenyl-Substituted Heterocycles

  • 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone : This pyrazole derivative shares halogenated aromatic rings (bromo and fluoro) but lacks the pyrrolidine-ketone scaffold. Its dihydropyrazole core may confer conformational rigidity compared to the pyrrolidine’s flexibility.
  • 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]butan-1-one : Similar to the above, but with a longer aliphatic chain (butanone vs. ethanone). Increased hydrophobicity may enhance membrane permeability but reduce aqueous solubility.
  • (2-Fluorophenyl)(pyrrolidin-1-yl)methanone derivatives : The compound "1-(1-(2-Fluorophenyl)-2-phenylethyl)pyrrolidine" shares the pyrrolidine-fluorophenyl framework but replaces the bromopyridinyloxy group with a phenylethyl substituent. This substitution eliminates the electron-deficient pyridine ring, likely reducing π-π stacking interactions. The absence of bromine may also decrease molecular weight (MW: ~275 vs. ~405 for the target compound).

Pyrazolo-Pyrimidine Chromenones

  • Example 63 and 85 (Patent US12/036594) : These compounds feature fluorophenyl groups and pyrazolo-pyrimidine cores fused to chromenones. While structurally distinct from the target compound, they highlight the prevalence of fluorine in optimizing pharmacokinetics (e.g., metabolic stability) and bromine/pyridine groups in enhancing target affinity. Their higher molecular weights (~516–586 g/mol) suggest greater complexity compared to the target compound.

Table 1: Key Properties of Selected Analogs

Compound Core Structure Halogen Substituents Molecular Weight (g/mol) Notable Features
Target Compound Pyrrolidine-ketone 5-Bromopyridine, 2-Fluoro ~405 Flexibility from pyrrolidine; dual halogenation
1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)... Dihydropyrazole 4-Bromo, 4-Fluoro ~330 Rigid dihydropyrazole; ethanone chain
(2-Fluorophenyl)(pyrrolidin-1-yl)methanone Pyrrolidine-ketone 2-Fluoro ~275 Simpler structure; lacks bromine
Example 63 (Patent) Pyrazolo-pyrimidine Multiple Fluorines ~516 Fused heterocycles; high complexity

Biological Activity

The compound (3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(2-fluorophenyl)methanone, known for its complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

The chemical structure of this compound is characterized by the presence of a pyridine ring, a pyrrolidine moiety, and a fluorophenyl group. The synthesis typically involves multi-step organic reactions, including bromination of pyridine derivatives and subsequent nucleophilic substitutions.

The biological activity of this compound is likely mediated through several mechanisms:

  • Molecular Targets: The compound may interact with various molecular targets such as G-protein-coupled receptors (GPCRs) and ion channels, influencing their activity and downstream signaling pathways.
  • Pathways Involved: It has been suggested that the compound could modulate signal transduction pathways related to cellular growth, apoptosis, and neurotransmission, which are critical for its therapeutic effects.

Antimicrobial Activity

Research indicates that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. In vitro studies have shown that similar compounds can inhibit the growth of various bacterial strains. For instance, certain pyrrolidine derivatives demonstrated potent antibacterial activity against Gram-positive and Gram-negative bacteria, with inhibition zones ranging from 18 mm to 24 mm in diameter .

Antiviral Activity

Pyridine-based compounds have also been investigated for their antiviral properties. A study highlighted that certain nucleoside analogues exhibited strong inhibition against Hepatitis B virus (HBV) polymerase, suggesting that compounds with similar structural features might also possess antiviral activity . The mechanism likely involves interference with viral replication processes.

Case Studies

  • Study on Antibacterial Properties:
    A detailed investigation into the antibacterial effects of pyrrolidine derivatives revealed that the presence of halogen substituents significantly enhances their bioactivity. Compounds with bromine substitution showed higher efficacy against bacterial strains compared to their non-halogenated counterparts .
  • Antiviral Studies:
    In a study focused on nucleoside analogues, a derivative with a similar structural backbone demonstrated an EC50 value of 7.8 nM against HBV, indicating potent antiviral activity . This suggests that the structural elements present in this compound could be pivotal in developing new antiviral agents.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeInhibition Zone (mm)Reference
3-(3-hydroxy-4-methoxyphenyl)acrylamideAntibacterial23
3-(4-chlorophenyl)acrylamideAntibacterial20
Pyrrolidine derivative with bromineAntiviralEC50 = 7.8 nM
Nucleoside analogueAntiviralIC50 = 120 nM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.